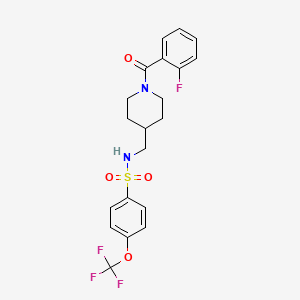

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound featuring a piperidine core substituted with a 2-fluorobenzoyl group and a 4-(trifluoromethoxy)benzenesulfonamide moiety.

Properties

IUPAC Name |

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F4N2O4S/c21-18-4-2-1-3-17(18)19(27)26-11-9-14(10-12-26)13-25-31(28,29)16-7-5-15(6-8-16)30-20(22,23)24/h1-8,14,25H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBGVWOMEBLISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and synthetic methodologies. Below is a detailed comparison with key examples from the literature:

Structural Analogues with Piperidine/Piperazine Cores

-

- Structure : Piperazine core with bis(4-fluorophenyl)methyl and sulfamoylbenzenesulfonamide groups.

- Key Differences : The piperazine ring (two nitrogen atoms) versus piperidine (one nitrogen) may alter conformational flexibility and hydrogen-bonding capacity. The bis(4-fluorophenyl)methyl group increases hydrophobicity compared to the target’s 2-fluorobenzoyl.

- Physical Properties : Melting point ~200°C (estimated from ), yield 65–75%.

- Relevance : Demonstrates the impact of fluorinated aryl groups on solubility and crystallinity .

- Compound 21 (): Structure: Piperidin-4-yl linked to a biphenyl-2-yloxy ethyl chain and 3-fluorobenzenesulfonamide. Physical Properties: Yellow oil (vs. solid target compound), molecular weight 443.5 g/mol, yield 45%. Relevance: Highlights the trade-off between lipophilicity and steric hindrance in sulfonamide derivatives .

Analogues with Trifluoromethoxy or Fluorinated Substituents

4-(Trifluoromethoxy)benzylamine hydrochloride () :

- Structure : Simple benzylamine derivative with a trifluoromethoxy group.

- Key Differences : Lacks the piperidine and sulfonamide moieties, simplifying synthetic routes but reducing target specificity.

- Relevance : Underlines the electronic effects of the trifluoromethoxy group, which may enhance metabolic stability in the target compound .

- Example 53 (): Structure: Pyrazolo[3,4-d]pyrimidinyl core with chromen-2-yl and fluorophenyl substituents. Physical Properties: Melting point 175–178°C, molecular weight 589.1 g/mol, yield 28%. Relevance: Illustrates the role of fluorine in modulating bioactivity and solubility in complex scaffolds .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Table 2: Electronic Effects of Substituents

Key Findings and Implications

Piperidine vs.

Fluorine Substitution : Fluorine atoms in the target and analogs (e.g., 6k, Example 53) improve metabolic stability but may complicate synthesis due to steric effects .

Sulfonamide Positioning : The para-substituted trifluoromethoxy group in the target may enhance target affinity compared to meta- or ortho-substituted analogs () .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring followed by sulfonamide coupling. Key steps include:

- Step 1: Introduction of the 2-fluorobenzoyl group to the piperidine ring via nucleophilic acyl substitution, using triethylamine as a base in dichloromethane at 0–5°C .

- Step 2: Reductive amination or alkylation to attach the methylene linker to the piperidine nitrogen, employing NaBH(OAc)₃ in dichloromethane under nitrogen atmosphere .

- Step 3: Sulfonamide coupling using 4-(trifluoromethoxy)benzenesulfonyl chloride in dimethylformamide (DMF) at 60°C for 12 hours, with rigorous pH control (pH 7–8) to minimize side reactions .

Optimization Tips:

- Use HPLC to monitor intermediate purity (>95% required before proceeding) .

- Control reaction temperatures to avoid decomposition of the fluorobenzoyl group .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm regiochemistry of the piperidine ring and sulfonamide linkage. Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperidine-CH₂) are critical .

- 19F NMR: Verify presence of trifluoromethoxy (-OCF₃) and 2-fluorobenzoyl groups. Distinct signals at δ -58 ppm (CF₃O) and -110 ppm (Ar-F) confirm substitution .

- HPLC-MS:

- Quantify purity (>98%) and detect residual solvents (e.g., DMF, dichloromethane) using a C18 column with acetonitrile/water gradient .

- X-ray Crystallography:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.